molecular formula C24H31N3O4S B2460724 N1-(3,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898368-64-4

N1-(3,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No. B2460724
CAS RN: 898368-64-4
M. Wt: 457.59
InChI Key: UVPRCSOYPMZJGL-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been extensively studied for its potential applications in scientific research. The TSPO is a mitochondrial protein that is involved in a variety of physiological processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been shown to bind specifically to the TSPO and can be used to study the role of this protein in various biological systems.

Scientific Research Applications

Polymerization Catalysts and Ligands

  • Stereospecific Polymerization : Research on N,N-dialkylacrylamides, including compounds with dimethylphenyl groups, has shown their application in the stereospecific anionic polymerization, yielding polymers with narrow molecular weight distributions and specific tacticity. This suggests potential uses in designing polymers with precise structural properties (Kobayashi et al., 1999).

  • Copper-Catalyzed Coupling : The use of oxalamide derivatives as effective ligands in copper-catalyzed coupling reactions has been demonstrated. These compounds facilitate the formation of internal alkynes from terminal alkynes and aryl halides, indicating their potential in synthetic chemistry for constructing complex molecular architectures (Chen et al., 2023).

Synthetic Methodologies

  • Acid-Catalyzed Rearrangement : A novel synthetic approach utilizing acid-catalyzed rearrangement of certain oxiranes has been developed to synthesize di- and mono-oxalamides, showcasing the versatility of oxalamide derivatives in organic synthesis (Mamedov et al., 2016).

Supramolecular Chemistry

  • Hydrogen-Bonded Networks : Studies on N,N'-bis(4-pyridylmethyl)oxalamide and related compounds have revealed their ability to form extensive hydrogen-bonded supramolecular networks. These findings highlight the potential application of similar oxalamide derivatives in the design and construction of new materials with predefined properties (Lee, 2010).

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-17-7-11-22(12-8-17)32(30,31)27-15-5-4-6-21(27)13-14-25-23(28)24(29)26-20-10-9-18(2)19(3)16-20/h7-12,16,21H,4-6,13-15H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPRCSOYPMZJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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